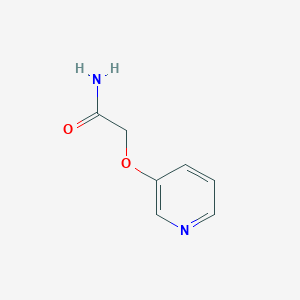

2-(Pyridin-3-yloxy)acetamide

Description

Contextual Significance of Pyridine (B92270) and Acetamide (B32628) Scaffolds in Chemical Biology

The foundational components of 2-(Pyridin-3-yloxy)acetamide, the pyridine and acetamide scaffolds, are of considerable importance in the field of medicinal chemistry. Pyridine, a heterocyclic aromatic organic compound, is a structural motif found in a vast number of pharmaceuticals and natural products. rsc.org Its presence is notable in essential biomolecules such as niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6). The pyridine ring's ability to form hydrogen bonds and its basic nature contribute to its frequent use in drug design, where it can act as a bioisostere for other functional groups. nih.gov This versatility has led to its incorporation into drugs with a wide range of activities, including anticancer, antimicrobial, and antidiabetic properties. researchgate.net

Similarly, the acetamide group is a common feature in biologically active molecules. This functional group can participate in hydrogen bonding and other molecular interactions, influencing a compound's solubility, stability, and ability to bind to biological targets. ontosight.ai The carbamide group, a related structure, is found in compounds with anticonvulsant, antidepressant, and anti-HIV activities. researchgate.net The combination of these two scaffolds in a single molecule, as seen in this compound, creates a unique chemical entity with the potential for diverse biological interactions.

Overview of the this compound Core in Contemporary Research

The core structure of this compound has been the focus of significant research, particularly in the development of new therapeutic agents. A notable area of investigation has been its potential as an anti-HIV agent. Researchers have designed and synthesized a series of novel this compound derivatives and evaluated their activity against the human immunodeficiency virus type 1 (HIV-1). researchgate.netnih.gov This research is often guided by computational modeling and structure-activity relationship (SAR) studies to optimize the compound's inhibitory effects. researchgate.netnih.gov

Beyond virology, the structural components of this compound suggest its potential relevance in other areas of medicinal chemistry. For instance, similar structures have been explored for their anti-inflammatory, anticancer, and neurological effects. ontosight.ai The core's ability to be chemically modified allows for the creation of a library of related compounds, each with potentially unique biological activities.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-yloxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(10)5-11-6-2-1-3-9-4-6/h1-4H,5H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIGRJHHIKFIDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933979-12-5 | |

| Record name | 2-(pyridin-3-yloxy)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Pyridin 3 Yloxy Acetamide Derivatives

Conventional Synthetic Routes

The foundational methods for synthesizing 2-(pyridin-3-yloxy)acetamide derivatives predominantly rely on well-established reaction mechanisms, including nucleophilic substitution and various alkylation strategies.

Nucleophilic substitution is a cornerstone in the synthesis of this compound derivatives. researchgate.netresearchgate.net This approach typically involves the reaction of a pyridin-3-ol derivative with a suitable haloacetamide. The oxygen atom of the hydroxyl group on the pyridine (B92270) ring acts as a nucleophile, attacking the electrophilic carbon atom of the haloacetamide and displacing the halide to form an ether linkage. researchgate.netresearchgate.net

The efficiency of this reaction is often enhanced by the use of a base, which deprotonates the pyridin-3-ol to form a more potent nucleophile. Common bases employed for this purpose include potassium carbonate. researchgate.netjst.go.jp The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which facilitates the dissolution of the reactants and promotes the SN2 reaction pathway. researchgate.net

A variety of N-substituted chloroacetamides can be utilized in this reaction, allowing for the introduction of diverse functionalities into the final molecule. researchgate.net This versatility is a key advantage of the nucleophilic substitution approach, enabling the creation of a library of derivatives for further study. nih.gov

Alkylation is another fundamental strategy for the synthesis of this compound derivatives. researchgate.netresearchgate.net In this context, alkylation refers to the formation of a carbon-oxygen bond, specifically the ether linkage between the pyridine ring and the acetamide (B32628) moiety. This is often achieved by reacting a pyridin-3-ol with an alkylating agent containing the acetamide group. researchgate.net

The alkylating agent is typically a haloacetamide, such as 2-chloroacetamide (B119443) or 2-bromoacetamide. researchgate.netacs.org The reaction is facilitated by a base, which deprotonates the hydroxyl group of the pyridin-3-ol, making it a more reactive nucleophile. researchgate.netjst.go.jp The choice of base and solvent can significantly influence the yield and purity of the product.

In some instances, trichloroacetimidates have been explored as effective alkylating agents. syr.edu These reagents can be activated by a catalytic amount of a Brønsted or Lewis acid to facilitate the alkylation of alcohols, offering an alternative to traditional haloacetamide-based methods. syr.edu

Advanced and Specialized Synthetic Approaches

Beyond conventional methods, the synthesis of this compound derivatives has benefited from the development of advanced and specialized techniques. These approaches offer advantages in terms of efficiency, automation, and the ability to incorporate specialized functionalities, such as radioisotopes.

The advent of automated synthesis platforms has revolutionized the production of chemical compounds, including derivatives of this compound. researchgate.netnih.govnih.gov These systems utilize robotic arms and fluidic handling to perform multi-step syntheses with high precision and reproducibility. nih.gov

Automated synthesis offers several key advantages. It allows for the rapid generation of compound libraries, which is invaluable for high-throughput screening and structure-activity relationship (SAR) studies. emolecules.com Furthermore, it minimizes human error and exposure to potentially hazardous reagents.

The development of a fully automated synthesis of a fluorine-18 (B77423) labeled derivative, 2-bromo-N-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]acetamide ([18F]FPyBrA), highlights the power of this approach. researchgate.netnih.gov This automated process, utilizing a modular synthesis unit, enables the efficient and reliable production of this important radiolabeling agent. researchgate.netnih.gov

The incorporation of radioisotopes, particularly fluorine-18, into this compound derivatives is of significant interest for applications in positron emission tomography (PET) imaging. acs.orgnih.gov The short half-life of fluorine-18 (approximately 110 minutes) necessitates rapid and efficient radiochemical synthesis methods. acs.org

The synthesis of [18F]FPyBrA, a prosthetic group for labeling biomolecules, provides a prime example of a radiochemical synthesis pathway. acs.orgnih.gov This multi-step process begins with the nucleophilic aromatic substitution of a precursor with [18F]fluoride. acs.org This is followed by deprotection and subsequent reaction with an appropriate reagent to install the bromoacetamide functionality. acs.org

The entire radiosynthesis, including purification, is typically completed within a short timeframe to maximize the radiochemical yield and specific activity of the final product. acs.orgnih.gov The development of such pathways is crucial for advancing the use of these derivatives in molecular imaging and biomedical research.

Exploration of Chemical Reactivity and Transformation Mechanisms

The chemical reactivity of this compound and its derivatives is largely dictated by the interplay of the pyridine ring, the ether linkage, and the acetamide group. The pyridine ring, with its electron-withdrawing nitrogen atom, can influence the reactivity of the aromatic system. The ether oxygen possesses lone pairs of electrons that can participate in reactions, and the acetamide group offers sites for both electrophilic and nucleophilic attack.

The amide bond within the acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. smolecule.com The pyridine ring itself can participate in electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the nitrogen atom generally makes it less reactive than benzene (B151609). Conversely, the pyridine ring can be susceptible to nucleophilic substitution, particularly at positions ortho and para to the nitrogen atom. smolecule.com

Understanding these reactivity patterns is crucial for the further functionalization of this compound derivatives and for predicting their behavior in biological systems.

Intramolecular Cyclization Processes

The intramolecular cyclization of this compound derivatives is a key step in the synthesis of pyrido[2,3-b] Current time information in Bangalore, IN.semanticscholar.orgoxazin-2-ones. This process typically follows an initial O-alkylation of a substituted 3-hydroxypyridine (B118123) with an N-substituted 2-chloroacetamide. The resulting this compound intermediate then undergoes an intramolecular nucleophilic substitution to form the fused oxazinone ring system.

A prominent example involves the reaction of 2-halo-3-hydroxypyridines with N-substituted-2-chloroacetamides. nih.gov In a one-pot synthesis, these reactants, in the presence of a base such as cesium carbonate in refluxing acetonitrile, yield pyrido[2,3-b] Current time information in Bangalore, IN.semanticscholar.orgoxazin-2-ones in excellent yields. nih.govresearchgate.net The reaction proceeds through the initial formation of a this compound, which is then suitably positioned for the amide nitrogen to displace the halogen on the pyridine ring, leading to the cyclized product. researchgate.net

The efficiency of this cyclization is influenced by the nature of the substituents on both the pyridine ring and the acetamide nitrogen. The process is a powerful method for constructing the pyrido[2,3-b] Current time information in Bangalore, IN.semanticscholar.orgoxazine core structure, a scaffold of interest in various chemical fields.

Smiles Rearrangement Studies

The Smiles rearrangement is a crucial mechanistic feature in the synthesis of pyrido[2,3-b] Current time information in Bangalore, IN.semanticscholar.orgoxazin-2(3H)-ones from this compound precursors. nih.gov This intramolecular aromatic nucleophilic substitution reaction involves the attack of a nucleophile on an activated aromatic ring, leading to the displacement of a leaving group and the formation of a new ring. wikipedia.org

In the context of this compound derivatives, the key transformation is an O-to-N aryl migration. A notable application of this is the one-pot, three-component synthesis of isoxazolyl pyrido[2,3-b] Current time information in Bangalore, IN.semanticscholar.orgoxazin-2(3H)-ones. semanticscholar.orgtandfonline.com This reaction utilizes an isoxazole (B147169) amine, chloroacetyl chloride, and a 2-chloro-3-hydroxypyridine (B146414) in the presence of an ionic liquid, [HMIm]BF4, which acts as both a solvent and a Brønsted acid catalyst. semanticscholar.orgtandfonline.com

The proposed mechanism for this transformation begins with the formation of an N-isoxazolyl chloroacetamide, which then undergoes O-alkylation with the 2-chloro-3-hydroxypyridine to form the intermediate, N-isoxazolyl-2-(2-chloro pyridine-3-yloxy)acetamide. tandfonline.comtandfonline.com This intermediate then undergoes a Smiles rearrangement. The amide nitrogen acts as the intramolecular nucleophile, attacking the carbon atom of the pyridine ring bearing the ether linkage. This is facilitated by the activation of the ether oxygen by the ionic liquid. tandfonline.com The subsequent rearrangement leads to the formation of a spirocyclic intermediate, which then expels a chloride ion to yield the final pyrido[2,3-b] Current time information in Bangalore, IN.semanticscholar.orgoxazinone product. tandfonline.comtandfonline.com Researchers were able to support this mechanism by isolating the N-isoxazolyl-2-(2-chloro pyridine-3-yloxy)acetamide intermediate and demonstrating its conversion to the final product under the reaction conditions. tandfonline.comtandfonline.com

Theoretical studies on the intramolecular cyclization of N-methyl-2-(2-chloropyridin-3-yloxy)-acetamide anion have provided computational evidence supporting the Smiles rearrangement mechanism. acs.org These studies confirm that the reaction is kinetically feasible and thermodynamically favorable, proceeding through an intramolecular ipso-substitution at the pyridine ring. researchgate.net

The versatility of the Smiles rearrangement in this system is demonstrated by the variety of substituents that can be tolerated on the starting materials, leading to a diverse library of pyrido[2,3-b] Current time information in Bangalore, IN.semanticscholar.orgoxazinone derivatives. semanticscholar.org

Research Findings on the Synthesis of Isoxazolyl Pyrido[2,3-b] Current time information in Bangalore, IN.semanticscholar.orgoxazin-2(3H)-ones via Smiles Rearrangement

| Entry | Isoxazole Amine Substituent | 2-Chloro-3-hydroxy Pyridine Substituent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 5-Methyl | Unsubstituted | 1-(5-Methylisoxazol-3-yl)-1H-pyrido[2,3-b] Current time information in Bangalore, IN.semanticscholar.orgoxazin-2(3H)-one | 94 |

| 2 | 3,5-Dimethyl | Unsubstituted | 1-(3,5-Dimethylisoxazol-4-yl)-1H-pyrido[2,3-b] Current time information in Bangalore, IN.semanticscholar.orgoxazin-2(3H)-one | 92 |

| 3 | 3-Methyl-5-styryl | Unsubstituted | 1-(3-Methyl-5-styrylisoxazol-4-yl)-1H-pyrido[2,3-b] Current time information in Bangalore, IN.semanticscholar.orgoxazin-2(3H)-one | 89 |

| 4 | 5-Methyl | 5-Bromo | 7-Bromo-1-(5-methylisoxazol-3-yl)-1H-pyrido[2,3-b] Current time information in Bangalore, IN.semanticscholar.orgoxazin-2(3H)-one | 91 |

| 5 | 3,5-Dimethyl | 5-Bromo | 7-Bromo-1-(3,5-dimethylisoxazol-4-yl)-1H-pyrido[2,3-b] Current time information in Bangalore, IN.semanticscholar.orgoxazin-2(3H)-one | 88 |

Data sourced from Reddy, M. N., et al. (2017). semanticscholar.orgtandfonline.com

This compound: A Scaffold for Rational Drug Design

The pyridin-3-yloxy acetamide moiety serves as a crucial scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural features allow for diverse modifications, making it a prime candidate for rational drug design strategies aimed at optimizing biological activity. This article explores the key paradigms of molecular design and the structure-activity relationships (SAR) that govern the efficacy of its derivatives.

Synthesis of 2 Pyridin 3 Yloxy Acetamide

General Synthetic Routes

A common method for synthesizing the this compound core involves the alkylation of 3-hydroxypyridine (B118123) with a suitable 2-haloacetamide. researchgate.net The reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group of 3-hydroxypyridine, making it a more potent nucleophile. The resulting pyridin-3-olate then attacks the electrophilic carbon of the 2-haloacetamide, displacing the halide and forming the ether linkage.

An alternative approach involves the reaction of 3-hydroxypyridine with an ethyl haloacetate followed by amidation of the resulting ester. This multi-step process allows for greater flexibility in introducing various substituents on the acetamide (B32628) nitrogen.

Specific Examples of Synthesis

While specific synthesis details for the parent compound this compound are not extensively documented in the provided search results, the synthesis of its derivatives is well-described. For instance, a general method for preparing N-substituted 2-(pyridin-3-yloxy)acetamides involves the reaction of 3-hydroxypyridine with a variety of N-substituted 2-chloroacetamides. researchgate.net

In a specific example from the anti-HIV research, the synthesis of a series of this compound derivatives started with the reaction of 3-hydroxypyridine with ethyl 2-bromoacetate to form ethyl 2-(pyridin-3-yloxy)acetate. This intermediate was then hydrolyzed to the corresponding carboxylic acid, which was subsequently coupled with various substituted anilines to yield the final amide products. researchgate.net This approach allows for the systematic variation of the substituent on the amide nitrogen, which is crucial for SAR studies.

Mechanistic Investigations of Biological Interactions

Identification and Validation of Molecular Targets

The versatility of the 2-(Pyridin-3-yloxy)acetamide scaffold allows it to interact with a range of biological molecules. Studies have identified and validated several key molecular targets, including enzymes, receptors, and ion channels, which are crucial to various pathological and physiological processes.

Derivatives of this compound have been synthesized and evaluated for their inhibitory effects on several key enzymes.

HIV-1 Reverse Transcriptase (RT) A series of novel this compound derivatives have been designed as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV-1 agents. researchgate.netnih.gov In one study, three compounds demonstrated moderate inhibitory activity against the wild-type HIV-1 strain (IIIB) in MT-4 cell cultures, with the most active analog showing an EC50 value of 8.18 μM. researchgate.netnih.gov Further enzymatic assays confirmed the direct inhibition of HIV-1 RT. researchgate.net Another study focusing on hybrid compounds also reported a derivative with an IC50 value of 10 nM against HIV-1 RT. researchgate.net These inhibitors bind to an allosteric hydrophobic pocket near the enzyme's active site, a characteristic mode of action for NNRTIs. nih.govnih.govacs.org

Table 1: HIV-1 Reverse Transcriptase Inhibitory Activity of this compound Derivatives

| Compound ID | Anti-HIV-1 Activity (EC50, μM) | HIV-1 RT Inhibition (IC50, nM) |

|---|---|---|

| Ij | 8.18 | Not Reported |

| Ia | >41.52 | Not Reported |

| Ih | 22.15 | Not Reported |

| 4b | Not Reported | 10 |

α-Glucosidase Derivatives of this compound have also been investigated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a target for managing type 2 diabetes. One study on chloro-substituted 2-oxo-N-(pyridin-3-yl) acetamide (B32628) derivatives reported moderate to excellent in vitro α-glucosidase inhibitory activity, with IC50 values ranging from 111 to 673 µM, compared to the standard drug acarbose (B1664774) (750 ± 9 µM). researchgate.net Other studies on different acetamide derivatives have also shown potent α-glucosidase inhibition, with some compounds exhibiting IC50 values significantly lower than acarbose. d-nb.infomdpi.com For instance, certain N-arylacetamide derivatives showed IC50 values as low as 18.25 µM. mdpi.com

Table 2: α-Glucosidase Inhibitory Activity of Selected Acetamide Derivatives

| Compound Class | IC50 Range (μM) | Reference |

|---|---|---|

| Chloro-substituted 2-oxo-N-(pyridin-3-yl) acetamide derivatives | 111–673 | researchgate.net |

| 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl]-N-arylacetamides | 18.25 - 35.14 | mdpi.com |

| Bis-4-hydroxycoumarin-based phenoxy-1,2,3-triazole-N-phenylacetamide derivatives | 6.0 - 85.4 | d-nb.info |

Phosphoinositide 3-kinase (PI3K) The PI3K signaling pathway is crucial for cell survival and proliferation and is a major target in cancer therapy. While direct studies on this compound are limited, research on structurally related pyrimidine (B1678525) derivatives has identified potent PI3K inhibitors. For example, a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives were synthesized, with compound 17p showing a PI3Kα inhibitory activity with an IC50 of 31.8 ± 4.1 nM and significant activity against the PI3Kδ isoform (IC50: 15.4 ± 1.9 nM). frontiersin.org These findings suggest that the broader class of compounds to which this compound belongs may have potential as PI3K inhibitors.

Bromodomain-containing protein 4 (BRD4) BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that regulate gene expression and is a target in cancer research. nih.gov Inhibition of BRD4 has been shown to suppress the growth and metastasis of various cancers. nih.govmdpi.com While specific data on this compound is not available, the general field of BRD4 inhibitors is an active area of research, exploring various chemical scaffolds to achieve potent and selective inhibition.

The ability of this compound derivatives to bind to specific receptors has been explored, highlighting their potential as modulators of receptor function.

α7 Nicotinic Acetylcholine (B1216132) Receptor (nAChR) The α7 nicotinic acetylcholine receptor is a target for treating cognitive and inflammatory disorders. nih.govfrontiersin.org A study identified a derivative, (S)-2-(2-((Pyridin-3-yloxy)methyl)piperazin-1-yl)oxazolo[4,5-b]pyridine (PMP-311), as a ligand for the α7 nAChR. nih.gov This compound was investigated for its role in modulating the cholinergic anti-inflammatory pathway. nih.gov While it also interacted with α4β2 nAChR, its development points to the potential of the this compound scaffold in designing receptor-selective ligands. nih.gov

GPR119 G protein-coupled receptor 119 (GPR119) is a target for the treatment of type 2 diabetes and is involved in regulating glucose homeostasis. researchgate.netnih.gov Research into GPR119 agonists has explored various chemical structures, including those with a pyridin-yloxy motif. google.comnih.gov For instance, a series of arylsulfonyl 3-(pyridin-2-yloxy)anilines were identified as potent GPR119 agonists. researchgate.net These studies, while not directly on this compound, show that the pyridin-yloxy moiety is a key feature in compounds designed to bind to this receptor. researchgate.netgoogle.comnih.gov

Modulation of ion channel activity is another area where acetamide derivatives have been investigated.

Research into inhibitors of the sodium-activated potassium channel known as SLACK (KCNT1) has been driven by its link to rare epileptic disorders. mdpi.comresearchgate.net A medicinal chemistry effort focused on a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides identified several compounds with inhibitory activity against SLACK channels. mdpi.comresearchgate.netnih.gov While these studies provide a framework for designing SLACK channel inhibitors, specific data for derivatives containing the 2-(pyridin-3-yloxy) moiety within this particular series were not detailed in the available research.

The cytochrome bc1 complex is a crucial component of the electron transport chain in mitochondria and bacteria, making it a validated drug target. Studies on the related scaffold, 2-(quinolin-4-yloxy)acetamides, have identified this class of compounds as potent inhibitors of the Mycobacterium tuberculosis cytochrome bc1 complex. scispace.comrsc.orgacs.orgresearchgate.net These compounds demonstrated significant activity against both drug-sensitive and multidrug-resistant strains of tuberculosis. acs.orgresearchgate.net Although the quinoline (B57606) ring is structurally different from the pyridine (B92270) ring in this compound, these findings suggest that this general class of aryloxy acetamides has the potential to interact with this vital enzyme complex. Direct evidence for the interaction of this compound with the cytochrome bc1 complex is not yet present in the available literature.

Elucidation of Biological Mechanisms of Action

Understanding the precise mechanism by which these compounds exert their effects is crucial for their development as therapeutic agents. Kinetic studies have provided initial insights into their mode of action.

The kinetic behavior of how a molecule inhibits its target can reveal important details about its mechanism. For the this compound derivatives that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), their mechanism is understood within the broader context of NNRTI inhibition kinetics.

Studies on various NNRTIs have shown that they are allosteric inhibitors that bind to a hydrophobic pocket approximately 10 Å away from the catalytic active site of HIV-1 RT. acs.org This binding does not prevent the substrate (deoxynucleotide triphosphate) from binding to the enzyme. nih.govnih.gov Instead, it is proposed that these inhibitors block the chemical reaction step itself, slowing the rate of DNA polymerization. nih.govnih.gov The inhibition mechanism is often complex, sometimes described by an "induced fit" model. acs.orgbeactica.com In this model, the inhibitor first binds to form an initial enzyme-inhibitor complex, which then undergoes a conformational change to a more stable, tightly bound complex. beactica.com The efficacy of these inhibitors has been linked to slow dissociation rates from the target enzyme, which ensures a prolonged duration of the inhibitory effect. beactica.comitg.be This kinetic profile is a key characteristic for the development of effective antiviral drugs based on this scaffold.

Pathway Perturbation Analysis (e.g., Cellular Signaling Networks)

The analysis of how exogenous compounds perturb cellular signaling networks provides critical insights into their mechanisms of action. For this compound and its derivatives, research has primarily focused on their role as antiviral agents, which inherently involves the disruption of viral replication pathways. Furthermore, studies on closely related compounds suggest potential interactions with key cellular signaling cascades that regulate cell fate and survival.

Research into novel this compound derivatives has identified them as potential anti-HIV-1 agents. nih.gov These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The primary mechanism of action involves binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, thereby inhibiting its function and disrupting the viral replication cycle. nih.govsmolecule.com This direct inhibition of a critical viral enzyme represents a significant perturbation of a biological pathway essential for the virus.

While direct and extensive pathway perturbation analyses on this compound itself are not widely published, the effects of structurally similar pyrimidine-based inhibitors offer valuable insights. These related compounds have been shown to induce cell cycle arrest. This is achieved through the upregulation of pro-apoptotic signaling pathways and the downregulation of key survival kinases, including Protein Kinase B (Akt) and Extracellular Signal-Regulated Kinases (ERK). smolecule.com Additionally, these compounds have been observed to activate c-Jun N-terminal kinases (JNK), which are involved in stress responses and apoptosis. smolecule.com The activity of these related compounds appears to be independent of the p53 tumor suppressor protein, suggesting a broad applicability in different cellular contexts. smolecule.com

The table below summarizes the observed and inferred pathway perturbations based on research into this compound derivatives and closely related compounds.

| Pathway/Target | Effect of Compound | Observed In | Compound Class |

| HIV-1 Reverse Transcriptase | Inhibition | HIV-1 infected MT-4 cells | This compound derivatives |

| Pro-apoptotic Signaling | Upregulation | Cancer cell lines | Pyrimidine-based inhibitors |

| Protein Kinase B (Akt) | Downregulation | Cancer cell lines | Pyrimidine-based inhibitors |

| Extracellular Signal-Regulated Kinases (ERK) | Downregulation | Cancer cell lines | Pyrimidine-based inhibitors |

| c-Jun N-terminal Kinases (JNK) | Activation | Cancer cell lines | Pyrimidine-based inhibitors |

Derivatization and Analog Development for Enhanced Activity

Design and Synthesis of Novel Analogs

The rational design of new analogs is often guided by structure-activity relationship (SAR) studies and computational modeling. Synthesis strategies typically involve multi-step reactions to introduce desired functional groups and heterocyclic systems onto the parent molecule.

Modifications to the pyridine (B92270) ring are a key strategy for modulating the electronic properties and binding interactions of the molecule. Researchers have explored various substitutions on the pyridine core to enhance biological efficacy.

One approach involves the introduction of halogen atoms. For instance, a fluorine-18 (B77423) labeled analog, 2-bromo-N-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]acetamide, was synthesized for use as a PET imaging agent. nih.govacs.org The synthesis involved a nucleophilic heteroaromatic substitution to introduce the fluorine-18 isotope onto the pyridine ring. nih.govacs.org Another strategy involves a "pyrrole-to-pyridine" molecular editing technique to generate a 3-chloropyridine (B48278) derivative, which can then be used for further derivatization. nih.gov

Furthermore, the addition of aryl groups at various positions of the pyridine ring has been investigated. Studies on 4,6-diaryl pyridine derivatives have shown that the nature and substitution pattern of these aryl groups significantly influence the compound's cytotoxic properties. jst.go.jp The synthesis of these analogs can be achieved through multi-component reactions, for example, by reacting benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) in a one-pot reaction to produce substituted pyridine-3-carbonitrile (B1148548) derivatives. bohrium.com

The acetamide (B32628) portion of the molecule offers another critical site for modification to improve pharmacokinetic and pharmacodynamic profiles. A common method for derivatization is the alkylation of the hydroxyl group of a precursor like 2-arylpyridin-3-ol with various N-substituted chloroacetamides. researchgate.net This allows for the introduction of a wide range of substituents on the acetamide nitrogen. researchgate.net

For example, grafting different N-aryl acetamide groups onto the core structure has been employed to add hydrophobic and hydrogen bond acceptor-donor features, aiming to improve binding to biological targets. jst.go.jp The synthesis of these derivatives can be achieved by reacting 3-cyano-2-pyridinones with appropriate 2-chloroacetamide (B119443) derivatives in the presence of a base like potassium carbonate. jst.go.jp Similarly, reacting 7-hydroxy-coumarin with ethyl chloroacetate (B1199739) and then with various amines has been used to produce a series of N-substituted 2-(coumarinyloxy) acetamide derivatives. researchgate.net

Integrating additional heterocyclic rings into the 2-(Pyridin-3-yloxy)acetamide structure is a widely used strategy to generate novel chemical entities with diverse biological activities.

Chromene: Chromene-containing analogs have been synthesized and evaluated for various biological activities. ontosight.ai For instance, 2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide is a derivative that incorporates a chromene moiety. ontosight.ai The synthesis of such compounds can involve the reaction of a hydroxy-chromene with a haloacetamide derivative. researchgate.net Novel bis(chromene) derivatives have also been prepared through the cyclocondensation of bis(2-hydroxybenzaldehyde) with appropriate reagents. researchgate.net

Pyrazine (B50134): The pyrazine ring has been incorporated to create analogs with potential therapeutic applications. For example, substituted pyrrolo[2,3-b]pyrazines have been synthesized as inhibitors of the FGFR protein kinase family. google.com The synthesis of pyrazine-containing compounds can be complex, sometimes involving the use of N-oxides to strategically functionalize the ring. mdpi.com

Thiazole (B1198619): Thiazole rings have been introduced to create hybrid molecules with antimicrobial properties. A series of 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives were synthesized by reacting a chloroacetamide precursor with appropriate piperazine (B1678402) and thiazole-containing intermediates. researchgate.net The Hantzsch thiazole synthesis is a classical method for forming the thiazole ring, often involving the reaction of an α-haloketone with a thioamide. ijcce.ac.ir

Pyrimidine (B1678525): The pyrimidine ring is considered a valuable scaffold in drug design. smolecule.com Analogs such as 2-(Pyrimidin-2-yloxy)acetamide derivatives have been synthesized and studied for their biological activities. Research suggests the central pyrimidine core can be superior to other heterocycles like pyridine for maintaining biological activity in certain contexts. smolecule.com The synthesis can involve the reaction of a pyrimidine intermediate with an appropriate amine and an acylating agent. smolecule.com

Pyrrole (B145914): Pyrrole-containing analogs have been developed, with strategies including the synthesis of pyrrole-conjugated phosphopeptides. beilstein-journals.org The pyrrole ring can be synthesized through various methods, such as the reaction between dialkyl acetylenedicarboxylates and 1-aryl-2-(arylamino)-2-hydroxyethanones. researchgate.net In some cases, a pyrrole ring is used as a synthetic intermediate that is later converted into a pyridine ring. nih.gov

Comparative Biological Evaluation of Derivatives

Following synthesis, the newly created derivatives undergo rigorous biological testing to assess their potential as therapeutic agents. This evaluation is critical for understanding how structural changes impact their activity and for identifying the most promising candidates for further development.

The biological activity of this compound derivatives has been evaluated in a variety of research models, including cell-based assays for antiviral and anticancer activity.

In the context of anti-HIV research, a series of novel this compound derivatives were evaluated for their ability to inhibit HIV-1 replication in MT-4 cell cultures. nih.gov Several compounds from this series demonstrated moderate inhibitory activity against the wild-type HIV-1 strain (IIIB), with half-maximal effective concentration (EC₅₀) values ranging from 8.18 μM to 41.52 μM. researchgate.netnih.gov The most active analog in this series, compound Ij , had an EC₅₀ value of 8.18 μM. nih.gov

Derivatives incorporating other heterocyclic systems have also shown significant biological activity.

Chromene Hybrids: Chromene-1,2,3-triazole benzene (B151609) sulfonamide hybrids were tested for cytotoxicity against prostate (PC-3) and breast cancer cell lines. Several derivatives exhibited potent activity, with IC₅₀ values against PC-3 cells as low as 2.08 μM. nih.gov

Nicotinonitrile Derivatives: Certain synthesized nicotinonitrile compounds were evaluated against human breast cancer cell lines (MCF-7 and MDA-MB-231) and showed promising cytotoxic effects. bohrium.com

Pyridinone Ether Derivatives: The cytotoxic activity of pyridinone ether derivatives was assessed against various cancer cell lines, including leukemia (HL-60), human breast (MCF-7), and human colon (HCT-116) cancer cells. jst.go.jp

Pyrimidine Analogs: 2-(Pyrimidin-2-yloxy)acetamide derivatives have shown broad-spectrum antimicrobial activity. They were effective against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae (Minimum Inhibitory Concentrations (MICs) from 2 to 36 µM) and Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis (MICs from 4 to 37 µM). smolecule.com

The table below summarizes the biological activities of selected derivatives.

Table 1: Biological Activity of this compound Derivatives

| Derivative Class | Biological Target/Model | Key Finding (Potency) | Reference |

|---|---|---|---|

| This compound Analogs | HIV-1 (IIIB strain) in MT-4 cells | EC₅₀ values ranging from 8.18 μM to 41.52 μM. | nih.gov |

| Chromene-1,2,3-triazole Hybrids | Prostate Cancer Cells (PC-3) | IC₅₀ value of 2.08 μM for the most potent compound. | nih.gov |

| Pyridinone Ether Derivatives | Human Cancer Cell Lines (HL-60, MCF-7, HCT-116) | Demonstrated varying levels of cytotoxicity. | jst.go.jp |

| 2-(Pyrimidin-2-yloxy)acetamide Derivatives | Gram-Negative & Gram-Positive Bacteria | MIC values ranging from 2 to 37 µM. | smolecule.com |

Selectivity is a crucial parameter in drug development, as it relates to the potential for off-target effects. Research on this compound derivatives has included assessments of their selectivity.

For instance, in anti-HIV studies, the novel derivatives that were active against HIV-1 were found to be inactive against HIV-2 replication, indicating a high degree of selectivity for the HIV-1 reverse transcriptase enzyme. researchgate.net This is a common feature of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to a specific allosteric site on the HIV-1 enzyme that is not conserved in HIV-2. smolecule.com

Similarly, the chromene-1,2,3-triazole hybrids that showed anticancer activity were also evaluated for their inhibition of specific enzymes. These compounds were found to be potent inhibitors of carbonic anhydrase IX (CA IX), an enzyme associated with several types of cancer, with IC₅₀ values in the nanomolar range (e.g., 0.113 µM). nih.gov This suggests that their anticancer effect may be mediated, at least in part, through the selective inhibition of this enzyme. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in elucidating the molecular structure of 2-(Pyridin-3-yloxy)acetamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. For this compound, ¹H NMR and ¹³C NMR are employed to map the carbon and hydrogen framework of the molecule.

In a study of 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, a related compound, the ¹H NMR spectrum showed distinct signals corresponding to the different protons in the molecule. aun.edu.eg For instance, in a derivative, N-(p-tolyl)acetamide, the methyl protons appeared as a singlet at δ 2.31 ppm, while the methylene (B1212753) protons of the SCH₂ group were observed as a singlet at δ 4.23 ppm. acs.orgsemanticscholar.org The aromatic protons resonated in the region of δ 7.09-8.09 ppm, and the NH proton appeared as a singlet at δ 10.33 ppm. acs.orgsemanticscholar.org

The ¹³C NMR spectrum for a similar acetamide (B32628) derivative provided further structural confirmation, with signals corresponding to the methyl carbons, the SCH₂ carbon, and the various aromatic and pyridine (B92270) carbons, as well as the carbonyl carbon of the amide group. acs.orgsemanticscholar.org

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative

| Proton | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| CH₃ | 2.31 | s |

| SCH₂ | 4.23 | s |

| Ar-H | 7.09-8.09 | m |

| NH | 10.33 | s |

Data derived from a related acetamide structure. acs.orgsemanticscholar.org

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives typically shows characteristic absorption bands. For example, in N-(4-chlorophenyl)-2-((3-cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetamide, characteristic peaks were observed for the NH group (3364 cm⁻¹), the cyano group (2214 cm⁻¹), and the carbonyl group of the amide (1658 cm⁻¹). acs.org The presence of these bands confirms the key functional moieties within the molecular structure. researchgate.neteijppr.com

Table 2: Characteristic IR Absorption Bands for a this compound Derivative

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3364 |

| C≡N Stretch | 2214 |

| C=O Stretch (Amide) | 1658 |

Data derived from a related acetamide structure. acs.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound derivatives, the molecular ion peak (M⁺) is a key indicator of the compound's mass. For instance, the mass spectrum of N-(4-chlorophenyl)-2-((3-cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetamide showed a molecular ion peak at m/z 393. acs.orgsemanticscholar.org High-resolution mass spectrometry (HRMS) can provide even more precise mass data, confirming the elemental formula of the compound. rsc.org The fragmentation pattern observed in the mass spectrum can also offer valuable information about the compound's structure. libretexts.org

Table 3: Mass Spectrometry Data for a this compound Derivative

| Compound | Molecular Ion Peak (m/z) |

|---|---|

| N-(4-Chlorophenyl)-2-((3-cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetamide | 393 (M⁺) |

Data derived from a related acetamide structure. acs.orgsemanticscholar.org

Crystallographic Analysis

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Elemental Analysis

Elemental analysis is a crucial method for determining the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). researchgate.neteijppr.com The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. For various synthesized derivatives of this compound, the elemental analysis results have been shown to be in close agreement with the calculated values, thus confirming the elemental composition of the compounds. acs.orgsemanticscholar.org

Table 4: Elemental Analysis Data for a this compound Derivative

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 64.04 | 64.02 |

| H | 4.09 | 4.06 |

| N | 10.67 | 10.69 |

| S | 8.14 | 8.13 |

Data for N-(4-chlorophenyl)-2-((3-cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetamide. acs.orgsemanticscholar.org

Patent Landscape Analysis and Intellectual Property Considerations in Academic Research

Examination of Relevant Patent Literature

An analysis of the patent landscape reveals that the core structure of 2-(pyridin-3-yloxy)acetamide is featured in a variety of inventions, primarily within the pharmaceutical sector. While patents for the exact parent compound are limited, its derivatives are central to numerous patented applications, indicating its value as a pharmacophore or a key intermediate in the synthesis of more complex molecules.

The patented inventions can be broadly categorized based on their therapeutic targets:

Oncology: A significant portion of patent activity involves complex derivatives of the pyridin-3-yloxy moiety for the treatment of hyperproliferative diseases, such as cancer. For instance, patents have been granted for compounds where this scaffold is integrated into larger molecules designed as kinase inhibitors. An example includes complexes of E-2-Methoxy-N-(3-{4-[3-metyl-4-(6-methyl-pyridin-3-yloxy)-phenylamino]-quinazolin-6-yl}-allyl)-acetamide, which are claimed for their utility in treating cancers in mammals. uq.edu.au The pyridine-ether linkage is a recurring motif in patented kinase inhibitors, suggesting its importance in binding to target enzymes that are often overexpressed in various cancers. googleapis.com

Anti-viral Agents: Research has led to the patenting of novel this compound derivatives as potential anti-HIV agents. A study detailed the design and synthesis of such derivatives, with some compounds showing moderate inhibitory activity against the HIV-1 strain (IIIB). nih.gov The intellectual property in this area often covers a specific genus of compounds and their use in inhibiting viral enzymes like reverse transcriptase. nih.gov

Kinase and Enzyme Inhibitors: Beyond general oncology, the pyridin-3-yloxy scaffold is a component in patented molecules targeting specific kinases involved in disease pathways. These include inhibitors for receptor tyrosine kinases (RET), which are implicated in certain types of cancer, and Interleukin-1 Receptor-Associated Kinases (IRAK), which are involved in inflammatory diseases. google.comgoogle.com.na

Other Therapeutic Areas: The versatility of the pyridine (B92270) scaffold is evident in patents for a wide range of conditions. Derivatives have been included in patent applications for targeted bifunctional degraders and compounds aimed at treating neurodegenerative disorders. justia.comgoogle.com This demonstrates the broad interest in pyridine-containing compounds across the pharmaceutical industry.

The following interactive table summarizes representative patents and research that highlight the intellectual property landscape for compounds related to this compound.

Interactive Data Table: Representative Patent Literature for Pyridin-3-yloxy Derivatives

| Patent/Publication ID | Compound Class/Subject | Therapeutic Area/Application | Key Insight |

| Publication uq.edu.au | Complexes of E-2-Methoxy-N-(3-{4-[3-metyl-4-(6-methyl-pyridin-3-yloxy)-phenylamino]-quinazolin-6-yl}-allyl)-acetamide | Oncology (Hyperproliferative Diseases) | The pyridin-3-yloxy moiety is a key component in complex molecules patented for cancer treatment. |

| Publication nih.gov | Novel this compound derivatives | Anti-HIV Agents | Demonstrates the patentability of new derivatives of the core scaffold for specific anti-viral applications. |

| US Patent 10,202,365 B2 google.com | 2-(pyridin-3-yl)-pyrimidine derivatives | Oncology (RET Inhibitors) | Highlights the use of the broader pyridin-3-yl structure in developing specific kinase inhibitors. |

| Publication google.com | 2-(pyridine-3-yl)thiazoles | Agrochemicals (Pesticide Intermediates) | Shows the application of related pyridine-3-yl structures outside of pharmaceuticals, in this case for agriculture. |

| WO 2020/176424 A1 google.com | Compounds for targeting mutant huntingtin protein | Neurodegenerative Disorders | Illustrates the scaffold's incorporation into molecules for complex biological targets. |

Strategic Insights for Future Research and Development

For academic researchers, the existing patent landscape offers several strategic insights that can guide future research and development efforts to maximize novelty and potential for translation.

Identification of "White Space": The majority of patents are concentrated in the areas of oncology and anti-viral therapies, particularly targeting kinases and reverse transcriptase. uq.edu.augoogleapis.comnih.govgoogle.com This suggests that these are crowded intellectual property spaces. Conversely, there may be opportunities—or "white space"—in exploring the utility of the this compound scaffold in other therapeutic areas with unmet needs, such as metabolic disorders, different classes of infectious diseases (e.g., anti-bacterial, anti-fungal), or central nervous system disorders beyond what is currently claimed. google.com The application of related structures in the agrochemical field also suggests that non-pharmaceutical applications are significantly underexplored. google.com

Focus on Novel Derivatives and Bioisosterism: Many existing patents claim large, complex molecules where the pyridin-3-yloxy group is just one component. uq.edu.augoogleapis.com Academic labs can focus on creating novel, smaller derivatives of this compound with unique substitution patterns. Employing strategies like bioisosterism—replacing parts of the molecule with chemical groups that retain biological activity—could lead to new chemical entities with distinct properties that fall outside the scope of existing patents. The research into anti-HIV derivatives, which used a molecular hybridization and bioisosterism approach, serves as a successful model. nih.gov

Elucidation of New Mechanisms and Targets: A significant portion of the patent literature focuses on known targets like kinases. google.comgoogle.com.na A fruitful avenue for academic research would be to conduct phenotypic screening and mechanistic studies to identify entirely new biological targets for this chemical scaffold. Discovering a novel mechanism of action or a new protein interaction could open up a new, patentable therapeutic use for the compound or its derivatives.

Developing Novel Synthetic Methodologies: While product patents on the final compounds are common, process patents for novel, efficient, and scalable methods of synthesizing this compound and its derivatives can also be valuable. Academic research that leads to a more cost-effective or higher-yield synthesis would be of significant interest to industry and represents a patentable invention.

Freedom-to-Operate and Collaboration: Before embarking on a research program aimed at developing a specific product, academic institutions should consider a preliminary "freedom-to-operate" analysis to ensure that the planned research does not infringe on existing patents. Furthermore, the prevalence of industry-held patents indicates a strong commercial interest in this chemical space. This presents opportunities for collaboration between academic researchers, who can provide expertise in discovery and mechanism, and pharmaceutical companies, which have the resources for development and commercialization.

By strategically navigating the existing intellectual property, academic researchers can direct their efforts toward areas of true innovation, enhancing the scientific value and translational potential of their work.

Future Research Trajectories and Emerging Applications

Advancements in Chemical Biology and Therapeutic Discovery

The primary therapeutic avenue explored for 2-(pyridin-3-yloxy)acetamide derivatives has been as potential anti-HIV agents. nih.gov Through strategies like structure-based molecular hybridization and bioisosterism, novel derivatives have been designed and synthesized. nih.gov These efforts have yielded compounds with moderate but promising inhibitory activity against the wild-type HIV-1 strain (IIIB). nih.gov

One study identified three specific derivatives—Ia, Ih, and Ij—that demonstrated anti-HIV-1 activity, with EC50 values ranging from 8.18 μM to 41.52 μM in MT-4 cell cultures. nih.gov Compound Ij was noted as the most active in this series. nih.gov Further investigation confirmed that these compounds target the HIV-1 reverse transcriptase (RT) enzyme, classifying them as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov This initial success provides a strong foundation for future work aimed at discovering more potent and selective antiviral agents based on this chemical structure. The established anti-HIV activity of this scaffold points toward its potential as a valuable tool in ongoing therapeutic discovery efforts. biosynth.com

Table 1: Anti-HIV-1 Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound | EC50 (μM) against HIV-1 (IIIB) | Cytotoxicity CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Ia | 41.52 | > 229.74 | > 5.5 |

| Ih | 10.16 | > 218.19 | > 21.5 |

| Ij | 8.18 | 124.63 | 15.2 |

Source: Chemical Biology & Drug Design nih.gov

Continued Application of Computational Methods for Optimization

Computational chemistry has been integral to the development of this compound derivatives and will continue to guide future optimization. nih.gov Molecular docking studies have been crucial for understanding how these molecules interact with their biological targets. For instance, the binding mode of the most active anti-HIV compound, Ij, was investigated by docking it into the binding pocket of HIV-1 reverse transcriptase. nih.gov

These computational models provide valuable insights into the structure-activity relationships (SAR), helping researchers rationalize why certain structural modifications enhance activity. nih.gov The data from these simulations, combined with predicted physicochemical properties, allows for a more rational approach to designing next-generation inhibitors with improved potency and more favorable characteristics. nih.gov Future research will undoubtedly leverage more advanced computational techniques, such as quantum chemical calculations and molecular dynamics simulations, to refine lead compounds and predict their behavior with greater accuracy. nih.gov

Exploration of Unconventional Biological Activities

While the main focus has been on anti-HIV applications, the this compound scaffold holds potential for a wider range of biological activities. The broader class of pyridine-containing compounds is known for diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Future research could systematically screen this compound and its analogues against a variety of biological targets. For example, acetamide (B32628) derivatives containing different heterocyclic systems have shown promise as anticancer agents against cell lines for CNS, colon, ovarian, and prostate cancer. researchgate.net Exploring these unconventional biological activities could open up new therapeutic possibilities for this versatile chemical structure, moving beyond its initial application as an antiviral agent.

Emerging Applications in Materials Science

An exciting and largely unexplored future direction for this compound is its application in materials science. The pyridine (B92270) ring is a well-known coordinating ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgrsc.org These materials are built from metal ions or clusters linked together by organic molecules, creating porous structures with applications in gas storage, catalysis, and sensing.

The this compound molecule possesses multiple potential coordination sites: the pyridine nitrogen atom and the oxygen and nitrogen atoms of the acetamide group. This makes it a promising candidate for use as an organic linker in the synthesis of novel coordination polymers. vulcanchem.com Derivatives containing the pyridin-3-yloxy moiety are considered for use as ligands in coordination chemistry. vulcanchem.com By reacting this compound with various metal ions, it may be possible to create new MOFs with unique structural topologies and functional properties. Research in this area could lead to the development of advanced materials with tailored characteristics.

Role as Research Tools for Studying Cellular Processes

Beyond direct therapeutic applications, compounds like this compound derivatives can serve as valuable research tools. As specific inhibitors of enzymes such as HIV reverse transcriptase, they can be used as chemical probes to investigate the roles of these enzymes in cellular and pathological processes. nih.govbiosynth.com

By selectively blocking a particular enzyme, researchers can study the downstream effects on viral replication cycles or other cellular pathways. This helps to elucidate fundamental biological mechanisms and identify new potential drug targets. The development of highly potent and selective derivatives of this compound would provide the scientific community with precise tools for dissecting complex biological systems, contributing to a deeper understanding of human health and disease.

Q & A

Q. SAR Insights :

- Pyridine Substituents : Electron-withdrawing groups (e.g., -NO₂) at the 4-position enhance binding to HIV-1 reverse transcriptase (RT), as seen in compound Ij (EC₅₀ = 8.18 µM) .

- Acetamide Linkers : Methylation of the acetamide nitrogen reduces cytotoxicity while maintaining RT inhibition .

- Molecular Docking : Hydrophobic interactions with RT residues (e.g., Tyr181, Trp229) correlate with potency .

| Compound | EC₅₀ (µM) vs HIV-1 | Key Substituent |

|---|---|---|

| Ia | 41.52 | 4-NO₂ |

| Ij | 8.18 | 4-Cl, 6-CH₃ |

How can conflicting structural assignments in analogs be resolved?

Case Study : A 2015 study misassigned 2-(3-hydroxyphenyl)acetamide sulfate as the metabolite M1. Follow-up LC-HRMS/MS and ¹H-NMR analyses revealed the correct structure as 2-(2-hydroxyphenyl)acetamide sulfate , highlighting the necessity of orthogonal analytical validation .

What computational approaches predict binding modes of this compound derivatives?

What safety protocols are critical when handling this compound intermediates?

- PPE : Eye protection (H319 hazard) and respiratory masks (H335) mitigate irritation risks .

- Ventilation : Use fume hoods during reactions with volatile halogens (e.g., Cl₂, Br₂) .

- First Aid : Immediate rinsing with water for eye/skin contact and medical consultation for inhalation .

How are EC₅₀ values determined in anti-viral assays?

- MT-4 Cell Assay :

Why do substituent positions on the pyridine ring affect metabolic stability?

- Ortho Substituents : Increase steric hindrance, reducing CYP450-mediated oxidation (e.g., 2-Cl extends half-life) .

- Para Substituents : Electron-deficient groups (e.g., -CN) enhance solubility but may increase renal clearance .

What analytical techniques resolve isomeric impurities in final products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.